molecular formula C20H23N3O2 B11137190 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11137190
M. Wt: 337.4 g/mol
InChI Key: PHPSXMFGVVLDAQ-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a bicyclic heptene ring, a methoxyphenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the bicyclic heptene ring, the introduction of the methoxyphenyl group, and the construction of the pyrazole carboxamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-methoxyethanamine
  • α-Bicyclo[2.2.1]hept-5-en-2-yl-α-phenyl-1-piperidine-propanol (Biperiden)

Uniqueness

N-(bicyclo[221]hept-5-en-2-ylmethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C20H23N3O2/c1-23-19(11-18(22-23)14-5-7-17(25-2)8-6-14)20(24)21-12-16-10-13-3-4-15(16)9-13/h3-8,11,13,15-16H,9-10,12H2,1-2H3,(H,21,24)

InChI Key

PHPSXMFGVVLDAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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